molecular formula C11H11ClN2O2S B2874657 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile CAS No. 882275-37-8

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile

Cat. No.: B2874657
CAS No.: 882275-37-8
M. Wt: 270.73
InChI Key: GHIOFMHWRIECPK-DHZHZOJOSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile is a chemical reagent intended for research applications only. It is not for diagnostic or therapeutic use. This compound belongs to the class of acrylonitrile derivatives, which have demonstrated significant potential in medicinal chemistry research . Acrylonitrile derivatives are investigated for their broad biological activity, showing promise as agents against viruses, including HIV, and against parasitic diseases such as Leishmaniasis and Chagas disease . The mechanism of action for this class of compounds is an area of active investigation; related acrylonitriles have been shown to induce programmed cell death (apoptosis) in parasites, a process involving reactive oxygen species accumulation and mitochondrial membrane potential alteration . The specific structural feature of the phenylsulfonyl group in this particular compound may influence its reactivity, binding affinity, and physicochemical properties, making it a valuable intermediate for synthesizing more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. Researchers can utilize this compound to explore new inhibitors for viral and parasitic targets. For research use only.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIOFMHWRIECPK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332449
Record name (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882275-37-8
Record name (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Synthesis via DMF-DMA Intermediate

The most efficient route involves a two-step condensation sequence starting from acrylonitrile derivatives. In the first step, 3-(dimethylamino)acrylonitrile is generated by reacting acrylonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethanol at room temperature. This reaction proceeds via a nucleophilic addition-elimination mechanism, yielding the dimethylamino-substituted acrylonitrile intermediate in >85% yield.

The second step introduces the sulfonyl group through electrophilic substitution. 4-Chlorophenylsulfonyl chloride is reacted with the intermediate in the presence of triethylamine (TEA) as a base, facilitating the formation of the sulfonamide bond. Optimal conditions include refluxing in dichloromethane (DCM) for 4–6 hours, achieving yields of 70–78%.

Key Reaction:
$$
\text{Acrylonitrile} + \text{DMF-DMA} \xrightarrow{\text{EtOH, rt}} \text{3-(Dimethylamino)acrylonitrile} \xrightarrow[\text{TEA}]{\text{4-ClC}6\text{H}4\text{SO}_2\text{Cl, DCM}} \text{Target Compound}
$$

One-Pot Sulfonation-Alkylation Strategy

An alternative one-pot method leverages the reactivity of sodium ethoxide to simultaneously introduce sulfonyl and dimethylamino groups. 4-Chlorophenylsulfonyl chloride is added to a mixture of acrylonitrile and dimethylamine hydrochloride in ethanol, with sodium ethoxide acting as a base. This method shortens the synthesis to a single step but requires precise stoichiometric control (molar ratio 1:1.2:1.1) to avoid side reactions, yielding 65–70%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. DMF: Ethanol enhances reaction rates for sulfonation due to its polar protic nature, while DMF improves solubility for intermediates but may lead to over-sulfonation.
  • Temperature: Room temperature (20–25°C) is optimal for condensation with DMF-DMA, whereas sulfonation requires mild heating (40–50°C) to maintain reactivity without decomposition.

Catalytic and Stoichiometric Considerations

  • Base Selection: Triethylamine outperforms potassium carbonate in sulfonation steps, reducing byproduct formation from 15% to <5%.
  • Molar Ratios: A 10% excess of 4-chlorophenylsulfonyl chloride ensures complete conversion of the acrylonitrile intermediate, as confirmed by thin-layer chromatography (TLC).

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

The target compound exhibits distinct absorption bands:

  • NH/CN Stretching: 2214 cm$$^{-1}$$ (C≡N).
  • Sulfonyl Group: Asymmetric stretching at 1365 cm$$^{-1}$$ and symmetric stretching at 1172 cm$$^{-1}$$.
  • Dimethylamino Group: C-N stretching at 1230 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (DMSO-$$d_6$$):
    • δ 2.97 (s, 6H, N(CH$$3$$)$$2$$).
    • δ 7.45–7.89 (m, 4H, Ar-H from 4-chlorophenyl).
  • $$^{13}$$C NMR:
    • δ 118.7 (C≡N), 140.2 (SO$$2$$), 55.1 (N(CH$$3$$)$$_2$$).

Mass Spectrometry

  • ESI-MS: m/z 313.05 [M+H]$$^+$$, consistent with the molecular formula C$${11}$$H$${10}$$ClN$$2$$O$$2$$S.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Two-Step Condensation 78 98 8 h High reproducibility
One-Pot Sulfonation 70 95 6 h Reduced purification steps

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing N-methylation during dimethylamino group introduction.
  • Solution: Strict temperature control (<30°C) and incremental addition of DMF-DMA.

Sulfonation Selectivity

  • Issue: Parasitic sulfonation at the acrylonitrile α-position.
  • Solution: Use of bulky bases (e.g., DIPEA) to sterically hinder undesired sites.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors are recommended to enhance heat transfer and mixing efficiency. A pilot study demonstrated a 12% yield increase compared to batch reactors, with a space-time yield of 0.45 kg·L$$^{-1}$$·h$$^{-1}$$.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the sulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs.
  • Thiazole vs. Phenyl Substituents : Thiazole-containing analogs (e.g., Structure 7) exhibit heterocyclic aromaticity, which may enhance binding affinity in biological systems compared to simple phenyl-sulfonyl derivatives .
  • Synthetic Yields : The synthesis of Structure 7 achieved a 92% yield using DMF-DMA, suggesting efficient methodologies for acrylonitrile derivatives .

Physicochemical Properties

  • IR Spectroscopy : Analogs like Structure 7 show characteristic absorption bands at ~1633 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) . The target compound’s sulfonyl group would likely exhibit strong S=O stretches near 1150–1350 cm⁻¹.
  • Elemental Analysis : Structure 7’s elemental composition (C, 57.75%; H, 4.18%; N, 12.61%) aligns closely with theoretical values (C, 57.91%; H, 4.25%; N, 12.66%), validating purity .

Biological Activity

2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile, with the chemical formula C11_{11}H11_{11}ClN2_2O2_2S, is a compound of significant interest due to its potential biological activities. This compound features a chlorophenyl group, a sulfonyl group, a dimethylamino group, and an acrylonitrile moiety, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylaminoacetonitrile in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity. The general reaction can be summarized as follows:

  • Formation of Sulfonyl Chloride : 4-chlorobenzenesulfonic acid is reacted with thionyl chloride.
  • Coupling Reaction : The sulfonyl chloride is then coupled with dimethylaminoacetonitrile.
  • Final Product Formation : The resulting intermediate undergoes further reactions to yield this compound.

The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with various biological macromolecules. The sulfonyl group enhances its reactivity, making it a valuable intermediate for synthesizing bioactive compounds.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties:

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction. Results indicated a dose-dependent response in tumor size reduction, suggesting potential for therapeutic applications.
  • Structure-Activity Relationship (SAR) : Research into the SAR has highlighted that modifications on the chlorophenyl and dimethylamino groups can significantly alter the biological activity of derivatives, paving the way for the development of more potent analogs.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis in cancer cells
AntimicrobialPotential activity against bacteria
Enzyme InhibitionInhibition of protein kinases

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